2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl group, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through nucleophilic substitution reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The compound’s anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: A derivative with notable antibacterial activity.
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-nitrobenzyl)-1,3,4-thiadiazole: Another derivative with potential biological activities.
Uniqueness
2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a chlorobenzyl group with a thiadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9ClN2S2 |
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Molecular Weight |
256.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-12-13-10(15-7)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
MAPRJLDQEWNIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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